Anzemet

Description

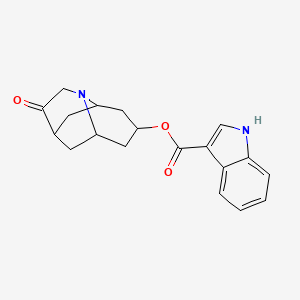

Structure

3D Structure

Properties

Key on ui mechanism of action |

Dolasetron is a selective serotonin 5-HT3 receptor antagonist. In vivo, the drug is rapidly converted into its major active metabolite, hydrodolasetron, which seems to be largely responsible for the drug's pharmacological activity. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone. Dolasetron, and its active metabolite hydrodolasetron, are highly specific and selective antagonist of serotonin subtype 3 (5-HT3) receptors. 5-HT3 receptors are present peripherally on vagal nerve terminals and centrally in the area postrema of the brain. Chemotherapeutic medications appear to precipitate release of serotonin from the enterochromaffin cells of the small intestine, which activates 5-HT3 receptors on vagal efferents to initiate the vomiting reflex. Dolasetron has not been shown to have activity at other known serotonin receptors, and has low affinity for dopamine receptors. Dolasetron causes dose-related acute, and usually reversible, electrocardiogram (ECG) changes including QRS widening and PR, QTc, and JT prolongation; QTc prolongation is caused primarily by QRS widening. Dolasetron seems to prolong both depolarization and,to a lesser extent, repolarization time, and its active metabolites may block sodium channels. The active metabolite of dolasetron (i.e., hydrodolasetron) may block sodium channels and prolong cardiac depolarization and, to a lesser extent, repolarization time. |

|---|---|

CAS No. |

139014-62-3 |

Molecular Formula |

C19H20N2O3 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

(10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 1H-indole-3-carboxylate |

InChI |

InChI=1S/C19H20N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,20H,5-8,10H2 |

InChI Key |

UKTAZPQNNNJVKR-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54 |

solubility |

Freely soluble in water |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Dolasetron and Its Metabolites

Serotonin (B10506) 5-HT3 Receptor Antagonism by Dolasetron (B1670872)

Dolasetron functions as a highly specific and selective antagonist of the serotonin 5-HT3 receptor. drugbank.comncats.iopatsnap.comhres.cahres.camims.comnih.govselleckchem.com This receptor subtype is a ligand-gated ion channel found in both the central and peripheral nervous systems, particularly in areas involved in the emetic reflex, such as the gastrointestinal tract and the chemoreceptor trigger zone in the medulla. drugbank.compatsnap.comdrugs.comhres.caamegroups.orghres.canih.govwikipedia.orgmedscape.comamegroups.cn By competitively inhibiting the binding of serotonin to these receptors, Dolasetron disrupts the signaling pathways that lead to nausea and vomiting. patsnap.comdrugs.comamegroups.orgwikipedia.orgamegroups.cn

Quantitative Analysis of Receptor Binding Affinity (e.g., pIC50 values)

Studies have investigated the binding affinity of Dolasetron for the 5-HT3 receptor. Dolasetron mesylate has been reported as a potent 5-HT3 receptor antagonist with a pIC50 value of 7.55. tocris.com This value reflects a high binding affinity, indicating that Dolasetron can effectively interact with the receptor at low concentrations.

Table 1: Binding Affinity of Dolasetron Mesylate for the 5-HT3 Receptor

Receptor Selectivity Profiling of Dolasetron across Serotonin and Other Neurotransmitter Receptors

Dolasetron demonstrates a high degree of selectivity for the 5-HT3 receptor. It has been shown to have minimal activity at other known serotonin receptors and exhibits low affinity for dopamine (B1211576) receptors. drugbank.comncats.iohres.cahres.canih.govselleckchem.com Research indicates a selectivity of over 200-fold for 5-HT3 receptors compared to 5-HT1A, 5-HT1B, and 5-HT2 receptors, as well as a range of other G protein-coupled receptors (GPCRs). tocris.com This selectivity is crucial for its therapeutic effect, minimizing potential off-target interactions that could lead to undesirable side effects mediated by other receptor systems.

Characterization of Hydrodolasetron (B601787) as the Major Active Metabolite

Upon administration, Dolasetron undergoes rapid and complete metabolism to form hydrodolasetron, which is the primary circulating and pharmacologically active species. drugbank.comncats.iopatsnap.comdrugs.comnih.govsci-hub.sefda.govmims.comhres.caamegroups.orghres.ca Hydrodolasetron is considered largely responsible for the antiemetic activity attributed to Dolasetron. drugbank.comncats.iopatsnap.com

Enzymatic Pathways Responsible for Hydrodolasetron Formation

The rapid conversion of Dolasetron to hydrodolasetron is primarily mediated by a ubiquitous enzyme called carbonyl reductase. ncats.iodrugs.comfda.govmims.comamegroups.org Following its formation, hydrodolasetron undergoes further metabolism. This subsequent metabolism involves hydroxylation, primarily catalyzed by the cytochrome P-450 enzyme CYP2D6, and N-oxidation, mediated by both CYP3A and flavin monooxygenase enzymes. drugs.comfda.govmims.comgenome.jpkegg.jp

Comparative Receptor Affinity and Functional Potency of Hydrodolasetron versus Dolasetron

Table 2: Functional Potency of Hydrodolasetron at the 5-HT3A Receptor

Mechanistic Elucidation of 5-HT3 Receptor Modulation at the Cellular Level

The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels. amegroups.cnnih.govmdpi.com It functions as a pentameric structure surrounding a central ion pore that is predominantly permeable to cations, including sodium (Na+), potassium (K+), and calcium (Ca2+) ions. amegroups.cnnih.govmdpi.compainphysicianjournal.com Activation of the 5-HT3 receptor by serotonin leads to an influx of cations, resulting in rapid depolarization and excitation of the neuron. nih.govmdpi.compainphysicianjournal.com

Dolasetron and hydrodolasetron exert their effects by acting as competitive antagonists at the serotonin binding site on the 5-HT3 receptor. patsnap.comdrugs.comamegroups.orgwikipedia.orgamegroups.cn By binding to this site, they prevent serotonin from activating the channel, thus blocking the influx of cations and inhibiting the depolarization of neurons. amegroups.orgamegroups.cn This blockade of the ion channel at critical locations, such as the vagal afferent nerves in the GI tract and neurons in the chemoreceptor trigger zone, disrupts the signaling cascade that initiates the vomiting reflex. drugbank.compatsnap.comdrugs.comamegroups.orgnih.govwikipedia.orgamegroups.cn Furthermore, 5-HT3 receptors are located both pre- and post-synaptically and their activation can modulate the release of various neurotransmitters. nih.govmdpi.commdpi.com The antagonism by Dolasetron and hydrodolasetron can therefore also influence neurotransmitter release, further contributing to their antiemetic effects.

Inhibition of 5-HT3 Receptor-Mediated Inward Ionic Currents in Voltage-Clamped Cells

Studies utilizing voltage-clamp techniques have demonstrated the ability of dolasetron and hydrodolasetron to inhibit inward ionic currents mediated by 5-HT3 receptors. This inhibition is a direct consequence of their antagonist activity, preventing the influx of cations that normally occurs upon receptor activation by serotonin.

Research using Xenopus laevis oocytes expressing mammalian 5-HT3A receptors showed that dolasetron and hydrodolasetron reversibly inhibited serotonin-induced inward currents in a concentration-dependent manner. sci-hub.seresearchgate.net Hydrodolasetron was found to be significantly more potent than the parent compound, dolasetron, in blocking these currents. sci-hub.seresearchgate.net Specifically, hydrodolasetron was approximately 40 times more potent than dolasetron in inhibiting 5-HT3AR function in this model. sci-hub.seresearchgate.net

Studies in NG108-15 neuroblastoma x glioma cells also showed that both dolasetron (referred to as MDL 73147EF) and hydrodolasetron (MDL 74156) suppressed 5-HT-induced membrane current in a reversible and concentration-dependent manner when examined under voltage clamp. nih.gov

The following table summarizes the inhibitory potencies (IC50 values) of dolasetron and hydrodolasetron on 5-HT3 receptor-mediated currents in voltage-clamped cells:

| Compound | Cell Type | IC50 (nM) | Reference |

| Dolasetron | Xenopus laevis oocytes (5-HT3AR) | 11.8 | sci-hub.seresearchgate.net |

| Hydrodolasetron | Xenopus laevis oocytes (5-HT3AR) | 0.29 | sci-hub.seresearchgate.net |

| Dolasetron | NG108-15 cells (5-HT3) | 3.8 | nih.gov |

| Hydrodolasetron | NG108-15 cells (5-HT3) | 0.1 | nih.gov |

These findings highlight the potent inhibitory action of hydrodolasetron on 5-HT3 receptor function at the cellular level, which underlies its antiemetic efficacy.

Allosteric or Orthosteric Modulation of Ligand-Gated Ion Channel Function

Dolasetron and hydrodolasetron are primarily characterized as selective 5-HT3 receptor antagonists. drugbank.comncats.iohres.cahres.cafda.govnih.gov Antagonists can interact with receptors at the orthosteric site, where the natural ligand (serotonin) binds, or at allosteric sites, which are distinct from the orthosteric site and modulate receptor function indirectly. nih.govnih.gov

The 5-HT3 receptor is a member of the Cys-loop family of ligand-gated ion channels, which includes nicotinic acetylcholine (B1216132), GABAA, and glycine (B1666218) receptors. nih.govnih.govguidetopharmacology.orgguidetopharmacology.org These receptors are pentameric assemblies of subunits surrounding a central ion pore. nih.govguidetopharmacology.orgguidetopharmacology.orgmdpi.com The orthosteric binding site for agonists and competitive antagonists is typically located in the extracellular domain at the interface between subunits. nih.govguidetopharmacology.org

While dolasetron and hydrodolasetron are known for their high affinity and selectivity for the 5-HT3 receptor as antagonists nih.govtocris.com, suggesting interaction at the orthosteric site, the possibility of interactions with other ligand-gated ion channels has been explored. Studies have shown that 5-HT3 receptor antagonists, including dolasetron, can inhibit muscle nicotinic acetylcholine receptors (nAChR), although typically at higher concentrations than those required to block 5-HT3 receptors. sci-hub.seresearchgate.net Dolasetron also showed inhibitory effects on the cardiac Na+ channel Nav1.5, albeit with lower efficacy compared to other tested 5-HT3 receptor antagonists. researchgate.nethres.ca

The primary mechanism of action for dolasetron and hydrodolasetron at the 5-HT3 receptor is considered to be competitive antagonism at the orthosteric binding site, preventing serotonin from binding and activating the channel. nih.govmdpi.com While some studies discuss allosteric modulation in the context of 5-HT3 receptors by other compounds nih.govnih.govmdpi.combham.ac.uk, the available information specifically on dolasetron and hydrodolasetron predominantly describes their action as selective antagonists, consistent with orthosteric binding.

Investigations into 5-HT3 Receptor Subunit Interactions and Channel Assembly

The 5-HT3 receptor is a pentameric ligand-gated ion channel composed of five subunits. nih.govguidetopharmacology.orgguidetopharmacology.orgmdpi.com In humans, five distinct 5-HT3 receptor subunits (5-HT3A, 5-HT3B, 5-HT3C, 5-HT3D, and 5-HT3E) have been identified. guidetopharmacology.orgguidetopharmacology.orgmdpi.comresearchgate.netamegroups.org Functional receptors can exist as homomers, typically composed of five 5-HT3A subunits, or as heteromers, formed by the co-assembly of 5-HT3A subunits with other subunits, most commonly 5-HT3B. guidetopharmacology.orgguidetopharmacology.orgmdpi.comresearchgate.netamegroups.org

The binding site for agonists and competitive antagonists like the setrons is formed at the interface of adjacent subunits in the extracellular domain. nih.govguidetopharmacology.org This site involves loops from one subunit (principal side) and beta-strands from the adjacent subunit (complementary side). nih.gov

While the literature confirms that dolasetron and hydrodolasetron are potent antagonists of the 5-HT3 receptor, acting at the binding site nih.govtocris.com, detailed research specifically investigating how dolasetron or hydrodolasetron interact with different 5-HT3 receptor subunits to influence channel assembly or the stoichiometry of functional receptors is not extensively detailed in the provided search results. However, the understanding of 5-HT3 receptor pharmacology acknowledges that the subunit composition can influence the receptor's biophysical properties and potentially the potency of antagonists. guidetopharmacology.orgmdpi.comresearchgate.net The orthosteric binding site is thought to reside at an interface formed between 5-HT3A subunits in heteromeric receptors. guidetopharmacology.orgresearchgate.net

Preclinical Pharmacodynamic Studies and Mechanistic Insights

In Vitro Pharmacological Characterization

In vitro studies provide fundamental insights into the molecular interactions of dolasetron (B1670872).

Application of Radioligand Binding Assays for Receptor Occupancy and Dissociation Kinetics

Radioligand binding assays are a standard method for assessing the affinity and kinetic parameters of a drug's interaction with its target receptor. These assays can provide information on receptor occupancy, which is the proportion of receptors bound by the drug, and dissociation kinetics, describing the rate at which the drug-receptor complex dissociates. nih.govnih.gov While specific data for dolasetron's radioligand binding to 5-HT3 receptors were not detailed in the provided search results, such assays are crucial for determining parameters like the equilibrium dissociation constant (KD), association rate constant (kon), and dissociation rate constant (koff). nih.govnih.gov These parameters collectively inform the binding affinity and the duration of the drug-receptor interaction, which can influence the drug's pharmacodynamic profile. nih.gov

Mechanistic Investigations in Animal Models

Animal models are essential for understanding the in vivo mechanisms of drug action and their effects on complex physiological reflexes and disease states.

Delineation of Central versus Peripheral Sites of 5-HT3 Receptor Antagonism

The antiemetic effects of dolasetron, mediated by its active metabolite hydrodolasetron (B601787), are attributed to the inhibition of 5-HT3 receptors located in both the central and peripheral nervous systems. drugbank.compatsnap.com Serotonin (B10506) (5-HT) plays a crucial role in the vomiting reflex. Chemotherapeutic agents and other emetogenic stimuli can induce the release of serotonin from enterochromaffin cells in the small intestine. hres.cahres.ca This released serotonin then activates 5-HT3 receptors on vagal afferent nerves in the gastrointestinal tract, transmitting signals to the vomiting center in the medulla oblongata. patsnap.comhres.ca Additionally, 5-HT3 receptors are located centrally in the chemoreceptor trigger zone (CTZ) of the area postrema. drugbank.comhres.ca Activation of these central receptors also contributes to the emetic response. patsnap.com

Hydrodolasetron competitively inhibits the binding of serotonin to these 5-HT3 receptors, thereby interrupting the signal transduction pathway that leads to nausea and vomiting. patsnap.com This blockade occurs at both peripheral sites, such as the vagal nerve terminals in the GI tract, and central sites, including the CTZ. drugbank.compatsnap.com Preclinical studies indicate that 5-HT3 receptor antagonists, including hydrodolasetron, are potent and highly selective competitive inhibitors of the 5-HT3 receptor, with negligible affinity for other receptors. nih.govtandfonline.com They are rapidly absorbed and can penetrate the blood-brain barrier. nih.govtandfonline.com

Electrophysiological Properties of Dolasetron and Hydrodolasetron (Mechanistic Focus)

In addition to their primary action on 5-HT3 receptors, dolasetron and its active metabolite, hydrodolasetron, have been shown to possess electrophysiological properties, particularly concerning cardiac ion channels. hres.cahres.ca

Effects on Cardiac Ionic Currents (e.g., action potential duration, maximum upstroke velocity) in Preclinical Models

In vitro studies using preclinical models have investigated the effects of dolasetron and hydrodolasetron on cardiac ionic currents. Micromolar concentrations of dolasetron in dog Purkinje fibers produced concentration-dependent reductions in action potential duration, contractile force, and the maximum upstroke velocity of the action potential (Vmax). hres.cahres.ca These effects were inversely dependent on the stimulation frequency. hres.cahres.ca A reduction in Vmax was also observed in guinea pig papillary muscle fibers superfused with dolasetron and hydrodolasetron. hres.cahres.ca

Studies examining the effects on cloned human cardiac ion channels have shown that dolasetron and hydrodolasetron (MDL 74156) can block human cardiac Na+ channels (hH1) in a frequency-dependent manner. nih.gov

| Compound | Channel Blocked | Model System | IC50 (µM) at 3 Hz |

| Dolasetron | Na+ (hH1) | Cloned human cardiac Na+ channel expressed in cells | 38.0 nih.gov |

| Hydrodolasetron | Na+ (hH1) | Cloned human cardiac Na+ channel expressed in cells | 8.5 nih.gov |

Blockade of the Na+ channel by these compounds was relieved by strong hyperpolarizing potentials, suggesting a potential interaction with an inactivated channel state. nih.gov Recovery from inactivation was impaired at -80 mV compared to -100 mV, and this impairment was concentration-dependent. nih.gov

Dolasetron and hydrodolasetron also exhibit effects on the human ether-a-go-go-related gene (hERG) cardiac K+ channel, which is crucial for cardiac repolarization. nih.gov

| Compound | Channel Blocked | Model System | IC50 (µM) |

| Dolasetron | HERG K+ | Cloned human cardiac K+ channel expressed in cells | 5.95 nih.gov |

| Hydrodolasetron | HERG K+ | Cloned human cardiac K+ channel expressed in cells | 12.1 nih.gov |

In contrast, at concentrations up to 10 µM, neither dolasetron nor hydrodolasetron produced more than 30% block of the slow delayed rectifier K+ channel (KvLQT1/minK). nih.gov These findings suggest that the observed ECG changes, such as QRS widening and QTc prolongation, are likely related to an interaction with cardiac muscle voltage-dependent sodium channels rather than solely an action at 5-HT3 receptors. hres.ca Significant sodium channel blocking activity was observed at concentrations exceeding 10 µM on the cloned α-subunit of the human cardiac muscle sodium channel. hres.ca

In Silico Electrophysiology Studies and Reconstruction of Cellular Activity

In silico electrophysiology studies involve computational modeling to simulate the electrical activity of cardiac cells and predict the potential effects of drugs. researchgate.netnih.gov These studies can reconstruct cellular activity based on the effects of compounds on various cardiac ion channels. researchgate.netbiorxiv.org While the provided search results mention the use of in silico modeling within the context of cardiac safety assessment and frameworks like CiPA researchgate.netnih.govbiorxiv.orgresearchgate.net, specific detailed findings of in silico studies specifically on dolasetron or hydrodolasetron reconstructing cellular activity were not extensively detailed in the immediate search results. However, the general principle involves integrating data from in vitro ion channel studies to predict effects on the cardiac action potential waveform and identify potential proarrhythmic risks. researchgate.netnih.govbiorxiv.org The CiPA initiative, for instance, includes simulations to test whether ion channel data yield proarrhythmic markers on a computationally reconstructed human ventricular cardiomyocyte action potential. biorxiv.orgresearchgate.net

Integration into Comprehensive In Vitro Proarrhythmia Assay (CiPA) Framework for Mechanistic Cardiac Safety Research

The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative is a novel paradigm aimed at improving the assessment of drug-induced proarrhythmic risk. researchgate.netresearchgate.net It moves beyond solely relying on hERG channel block and QTc prolongation as predictors of Torsades de Pointes (TdP). researchgate.netresearchgate.net CiPA integrates data from multiple components, including in vitro ion channel assays, in silico modeling, and human stem cell-derived cardiomyocyte assays, to provide a more comprehensive and mechanistic understanding of a drug's potential to cause arrhythmias. researchgate.netbiorxiv.orgresearchgate.net

Dolasetron and its active metabolite, hydrodolasetron, have been included in studies and discussions related to the validation and implementation of the CiPA framework. researchgate.netnih.govresearchgate.netresearchgate.netoup.com The CiPA initiative utilizes a set of training drugs, including some 5-HT3 receptor antagonists like dolasetron and ondansetron (B39145), to validate its predictive models. researchgate.netbiorxiv.orgoup.com Hydrodolasetron has been specifically mentioned in concentration-QTc response modeling studies within the context of evaluating drug effects on cardiac repolarization using models that can be integrated into CiPA. researchgate.netresearchgate.net These studies contribute to the understanding of how the electrophysiological effects of compounds like hydrodolasetron translate into potential proarrhythmic risk within the integrated CiPA framework. researchgate.netnih.govresearchgate.netresearchgate.net The framework aims to identify mechanisms underlying potential proarrhythmic effects and improve the prediction of cardiac safety liabilities during drug development. researchgate.netbiorxiv.orgresearchgate.net

Metabolism and Biotransformation Pathways of Dolasetron

The Role of Carbonyl Reductase in the Initial Biotransformation of Dolasetron (B1670872)

The initial and major step in the metabolism of dolasetron involves the reduction of its prochiral carbonyl group researchgate.netnih.govpharmacompass.comresearchgate.netinvivochem.cn. This reaction is catalyzed by a ubiquitous enzyme known as carbonyl reductase fda.govfda.govnih.govwikidoc.orgrxlist.com. The reduction of dolasetron by carbonyl reductase results in the formation of hydrodolasetron (B601787), a chiral secondary alcohol researchgate.netnih.govpharmacompass.comresearchgate.netinvivochem.cn. This biotransformation is rapid, with the parent drug, dolasetron, being rarely detected in plasma due to its swift conversion to hydrodolasetron fda.govnih.gov.

Cytochrome P450 (CYP) Mediated Metabolism of Hydrodolasetron

Following its formation, hydrodolasetron undergoes further metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system fda.govfda.govnih.govwikidoc.orgrxlist.comnih.gov. This phase of metabolism leads to the formation of various oxidative metabolites fda.govnih.gov.

Identification and Characterization of Specific CYP Isoforms Involved (e.g., CYP2D6, CYP3A4)

Studies utilizing human liver microsomes have identified specific CYP isoforms responsible for the metabolism of hydrodolasetron nih.gov. The hydroxylation of hydrodolasetron is primarily dependent on CYP2D6 fda.govfda.govnih.govwikidoc.orgrxlist.comnih.gov. In addition to CYP2D6, CYP3A is also involved in the metabolism of hydrodolasetron, particularly in N-oxidation fda.govfda.govwikidoc.orgrxlist.com. Some research also indicates a minor involvement of CYP3A4 in the metabolism of hydrodolasetron nih.govhiv-druginteractions.org. The formation of certain hydroxylated metabolites, such as 6-hydroxy hydrodolasetron, has also shown some dependence on CYP3A4, in addition to CYP2D6 nih.gov.

Here is a data table summarizing the primary CYP isoforms involved in hydrodolasetron metabolism:

| Metabolic Pathway | Primary CYP Isoform(s) Involved |

| Hydroxylation | CYP2D6 |

| N-oxidation | CYP3A, Flavin monooxygenase |

| 6-hydroxylation | CYP2D6, (to a lesser extent) CYP3A4 |

Structural Elucidation of Oxidative Metabolites (e.g., hydroxylated indole (B1671886) aromatic ring products, N-oxidation)

Here is a data table outlining the identified oxidative metabolites of hydrodolasetron:

| Type of Metabolism | Examples of Metabolites Formed |

| Hydroxylation | 5-hydroxy hydrodolasetron |

| 6-hydroxy hydrodolasetron | |

| 7-hydroxy hydrodolasetron | |

| N-oxidation | Hydrodolasetron N-oxide |

| Conjugation | Hydroxylated glucuronides |

Stereochemical Aspects and Enantioselectivity in Dolasetron Metabolism

The initial reduction of dolasetron's prochiral carbonyl group by carbonyl reductase is an enantioselective process researchgate.netnih.govpharmacompass.comresearchgate.netinvivochem.cnresearchgate.net. This reaction preferentially forms the (+)-(R)-enantiomer of hydrodolasetron ontosight.ainih.govpharmacompass.com. Studies in humans have shown an approximate enantiomeric ratio ((+)-R:(-)-S) of 90:10 for hydrodolasetron in urine nih.govinvivochem.cn. This stereoselective reduction is significant because the (+)-(R)-enantiomer is reported to be the more pharmacologically active form nih.govinvivochem.cn. Further metabolism of the enantiomeric alcohols by human liver microsomes has shown only minor stereoselectivity, suggesting that the initial reduction step is the primary determinant of the enantiomeric ratio observed nih.gov.

Structure Activity Relationship Sar and Drug Design Principles

Elucidation of Pharmacophore Scaffolds for Indole-Based 5-HT3 Receptor Antagonists

The pharmacophore for 5-HT3 receptor antagonists generally consists of three key components: an aromatic or heteroaromatic ring, a linking moiety often containing a carbonyl group capable of hydrogen bonding, and a basic amine center wikipedia.orgacs.org. For indole-based antagonists, the indole (B1671886) ring serves as the crucial aromatic moiety wikipedia.orgnih.gov. This aromatic system is typically coplanar with the carbonyl-containing linking group wikipedia.org. The basic nitrogen atom is generally protonated at physiological pH, which is important for binding wikipedia.org. Studies have explored various aromatic systems, including indoles, indazoles, and carbazoles, in the development of 5-HT3 receptor antagonists wikipedia.orgamegroups.orgnih.gov.

Identification of Key Structural Elements Contributing to 5-HT3 Receptor Binding and Functional Antagonism

Key structural elements contribute to the binding and antagonistic activity of 5-HT3 receptor ligands. The aromatic ring, such as the indole core in dolasetron (B1670872), is involved in interactions within the binding pocket of the receptor, potentially through cation-π interactions with aromatic amino acid residues like tryptophan (W183) and tyrosine (Y234) located in loops B and C of the receptor binding site wikipedia.orgbiorxiv.orgembopress.org. The basic nitrogen atom is crucial for establishing interactions, likely forming a cation-π interaction with aromatic residues or potentially hydrogen bonds wikipedia.orgembopress.org. The linking group, often containing a carbonyl, can act as a hydrogen bond acceptor, interacting with water molecules within the binding site which in turn interact with receptor residues wikipedia.orgbiorxiv.org. The specific positioning and spatial relationship between these three pharmacophoric elements are critical for high-affinity binding and effective antagonism wikipedia.orgnih.gov. Steric limitations within the aromatic binding site also influence the potency of substituents on the aromatic ring wikipedia.org.

Comparative SAR Analysis within the First-Generation 5-HT3 Receptor Antagonist Class

The first generation of 5-HT3 receptor antagonists includes compounds like ondansetron (B39145) (a carbazole (B46965) derivative), granisetron (B54018) (an indazole), and tropisetron (B1223216) and dolasetron (indoles) wikipedia.orgamegroups.cnamegroups.org. While sharing the core pharmacophore, these compounds differ in their specific heterocyclic structures and linking groups, leading to variations in their binding affinities and pharmacokinetic profiles amegroups.cn.

Dolasetron, as an indole derivative, fits within the established pharmacophore model for this class wikipedia.orgamegroups.org. Comparative studies and molecular docking simulations have been used to understand the binding modes of these different antagonists within the 5-HT3 receptor binding site wikipedia.orgbiorxiv.org. For instance, the aromatic rings of these "setron" ligands are thought to align within a specific region of the binding pocket, interacting with key aromatic residues biorxiv.org. The basic nitrogen moieties also occupy a similar region, potentially involved in cation-π interactions wikipedia.orgembopress.org.

Interactive Data Table: Binding Affinities of First-Generation 5-HT3 Receptor Antagonists

| Compound | Chemical Class | Human 5-HT3 Receptor Binding Affinity (Ki/Kd) | Reference Species |

| Ondansetron | Carbazole | 4.9 nM (Kd) wikipedia.org | Human |

| Granisetron | Indazole | 1.44 nM (Kd) wikipedia.org | Human |

| Tropisetron | Indole | 11 nM (Kd) wikipedia.org | Human |

| Dolasetron | Indole | 20.03 nM (Kd) wikipedia.org | NG 108-15 cells |

Note: Binding affinities can vary depending on the specific assay conditions and receptor source (e.g., human receptor expressed in different cell lines or animal tissue).

Emerging Research Directions and Advanced Methodologies for Dolasetron

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling play a significant role in elucidating the interactions of dolasetron (B1670872) with biological targets. These techniques provide atomic-level insights into binding modes and can predict novel interactions. nih.govresearchgate.net

Molecular Docking and Molecular Dynamics Simulations of Dolasetron-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like dolasetron) when bound to a receptor (like the 5-HT3 receptor). This helps in understanding the binding affinity and the key residues involved in the interaction. researchgate.net Molecular dynamics simulations extend this by simulating the movement of atoms and molecules over time, providing information about the stability of the ligand-receptor complex and conformational changes that occur upon binding. nih.govresearchgate.netnih.gov

Studies utilizing molecular dynamics simulations have investigated the binding of dolasetron, alongside other setrons, to the 5-HT3 receptor. nih.govresearchgate.net These simulations, often based on cryo-electron microscopy structures of the receptor, provide detailed atomic insight into how these drugs bind and the underlying inhibition mechanism. nih.govresearchgate.net For instance, research on the binding of various antiemetic drugs, including dolasetron, to the 5-HT3 receptor has employed molecular dynamics to understand their interactions. nih.govresearchgate.net

Interactive Data Table: Molecular Modeling Studies of Dolasetron

| Study Type | Target Receptor | Key Findings (Dolasetron) | Reference |

| Molecular Dynamics Simulation | 5-HT3 Receptor | Provides detailed atomic insight into binding modes and inhibition mechanism alongside other setrons. | nih.govresearchgate.net |

In Silico Prediction and Validation of Novel Molecular Interactions

In silico methods, such as molecular docking and network embedding, are also used to predict novel molecular interactions for existing drugs like dolasetron. core.ac.uk These predictions can suggest potential off-target interactions or identify new protein targets that dolasetron might bind to. core.ac.uk Validation of these in silico predictions often involves in vitro studies to confirm the predicted binding or functional effects. nih.govnih.govmdpi.com

For example, molecular docking techniques have been utilized to identify potential inhibitors against the RNA-binding protein Pumilio1 (PUM1) from a library of FDA-approved drugs, with dolasetron showing promising results with strong binding affinity and favorable interactions. nih.gov This highlights the application of in silico methods in identifying novel interactions for drug repurposing. nih.gov

Investigation of Non-5-HT3 Receptor Molecular Targets and Mechanisms

While the primary mechanism of dolasetron involves the 5-HT3 receptor, research is exploring its potential interactions with other biological targets, which could contribute to additional pharmacological effects or provide opportunities for drug repurposing. nih.govbiorxiv.org

Discovery and Characterization of Off-Target Interactions with Biological Significance (e.g., RNA Binding Protein PUM1)

Recent studies have identified dolasetron's interaction with the RNA-binding protein Pumilio1 (PUM1). nih.govnih.gov PUM1 is involved in post-transcriptional gene expression regulation, and its dysregulation has been implicated in various diseases, including cancer. nih.govmdpi.com Research using molecular docking and in vitro assays demonstrated that dolasetron can inhibit PUM1. nih.gov This interaction was characterized by assessing dolasetron's effect on cell viability and the expression of PUM1 and cancer stem cell markers in cancer cells. nih.gov Dolasetron was shown to reduce cell viability and inhibit colon cancer stem cells, suggesting a potential therapeutic effect mediated through PUM1 inhibition. nih.govnih.gov

Interactive Data Table: Dolasetron's Interaction with PUM1

| Target Protein | Interaction Type (Predicted/Confirmed) | Observed Biological Effect (In vitro) | Reference |

| RNA Binding Protein PUM1 | Predicted (Molecular Docking), Confirmed (In vitro) | Reduced cancer cell viability, Inhibited cancer stem cells | nih.govnih.gov |

Implications of Novel Mechanisms for Drug Repurposing Research

The discovery of dolasetron's interaction with targets other than the 5-HT3 receptor, such as PUM1, has significant implications for drug repurposing research. nih.govbiorxiv.org Repurposing existing drugs with known safety profiles can accelerate the development of treatments for other conditions. nih.gov The observed inhibition of PUM1 by dolasetron suggests its potential utility in treating conditions where PUM1 plays a detrimental role, such as certain types of cancer. nih.govnih.gov This opens avenues for further investigation into dolasetron's efficacy in these new therapeutic areas. nih.govbiorxiv.org

Pharmacogenomic Influences on Dolasetron's Pharmacodynamics (Mechanistic Context)

Pharmacogenomics investigates how genetic variations influence an individual's response to drugs, including their pharmacodynamics – the effects of the drug on the body. mhmedical.combps.ac.ukhee.nhs.uk While the primary pharmacodynamic effect of dolasetron is the antagonism of the 5-HT3 receptor, genetic variations in genes related to drug targets or downstream signaling pathways could potentially influence the magnitude or duration of this effect. mhmedical.comhee.nhs.ukmdpi.com

Pharmacogenomic studies can identify genetic polymorphisms that affect the sensitivity of the 5-HT3 receptor or proteins involved in the signaling cascade initiated by serotonin (B10506) binding. mhmedical.commdpi.com Although specific pharmacogenomic studies directly linking genetic variations to dolasetron's pharmacodynamics at the 5-HT3 receptor are not prominently detailed in the provided search results, the general principles of pharmacogenomics suggest that such influences are possible. Variations in genes encoding drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) system, are known to affect drug pharmacokinetics (how the body processes the drug), which can indirectly influence pharmacodynamics by altering drug concentrations at the target site. mdpi.comsynlab-sd.comnih.gov Dolasetron is metabolized by the CYP system, and while drug interactions related to CYP metabolism are mentioned, the direct impact of genetic polymorphisms in these enzymes on dolasetron's pharmacodynamics in a mechanistic context is an area where further specific research would be valuable. nih.govmims.commims.com

Advanced In Vitro and Ex Vivo Studies of Drug Release and Permeation Mechanisms

Advanced in vitro and ex vivo studies are crucial for understanding the release and permeation mechanisms of dolasetron from various pharmaceutical formulations. These studies provide valuable insights into how the drug behaves before reaching systemic circulation and can inform the development of novel delivery systems aimed at improving bioavailability and therapeutic outcomes.

In vitro dissolution testing is a fundamental method used to assess the rate and extent to which dolasetron is released from a dosage form into a dissolution medium under controlled conditions. This testing is essential for characterizing the biopharmaceutical quality of a product throughout its lifecycle. For immediate-release solid oral dosage forms, dissolution specifications are established to ensure batch-to-batch consistency and predict potential issues with in vivo bioavailability. fda.gov Dissolution studies are typically conducted using standardized apparatus, such as the USP dissolution apparatus II (Paddle), in a suitable dissolution medium, often 0.1 N Hydrochloric acid or phosphate (B84403) buffer, maintained at physiological temperature (e.g., 37 ± 0.5°C). ajper.comresearchgate.netijsr.net The choice of dissolution medium and conditions is based on the physicochemical characteristics of the drug substance and the environment the dosage form encounters after administration. fda.gov

Studies on dolasetron formulations, such as fast-dissolving oral films and medicated chewing gums, highlight the importance of in vitro release studies. For fast-dissolving oral films containing dolasetron mesylate, in vitro dissolution tests performed in 0.1 N HCl at 37 ± 0.5°C with a paddle speed of 50 rpm have shown rapid drug release. ajper.comresearchgate.net One optimized formulation demonstrated a cumulative drug release of 99.12% within 15 minutes, with the release kinetics following a first-order model. ajper.comresearchgate.net This indicates that the rate of drug release is dependent on the drug concentration. Similarly, in the development of dolasetron medicated chewing gum, in vitro drug release studies were conducted. One optimized formulation showed a high in vitro drug release of 97% in 30 minutes in phosphate buffer saline (pH 6.8). researchgate.net Drug release in simulated saliva also indicated that over 50% of the drug was released within 15 minutes. researchgate.net These studies emphasize that while simple diffusion contributes to drug release, mastication plays a significant role in the delivery of the major part of the dose from chewing gum formulations. researchgate.net

Ex vivo permeation studies, often utilizing excised animal tissues like buccal mucosa or skin, provide a more physiologically relevant assessment of drug transport across biological membranes compared to in vitro cell culture models alone. researchgate.netmdpi.com These studies are particularly valuable for evaluating drug delivery systems intended for transmucosal or transdermal administration. For dolasetron, ex vivo buccal permeation studies using goat buccal mucosa have been conducted for medicated chewing gum formulations. researchgate.net One study showed an 11.27% dolasetron permeation within 15 minutes, suggesting the potential for increased bioavailability by bypassing hepatic first-pass metabolism. researchgate.net

While specific detailed ex vivo permeation data for dolasetron across various tissues like intestinal mucosa (e.g., using Ussing chambers with excised tissue) or skin in the context of transdermal patches were not extensively detailed in the search results, the methodologies applied to similar antiemetic drugs like ondansetron (B39145) and granisetron (B54018) provide a strong indication of the advanced techniques used in this field. Ex vivo skin permeation studies using Franz diffusion cells and excised rat skin are commonly employed to evaluate transdermal drug delivery systems. nih.govacs.orguobaghdad.edu.iqresearchgate.netsemanticscholar.org These studies measure the cumulative amount of drug permeated per unit area over time, allowing for the calculation of flux and the assessment of permeation enhancers. researchgate.netscielo.br Similarly, ex vivo permeability studies across oral mucosa using excised tissue have been conducted to evaluate formulations like sublingual films, demonstrating enhanced permeation compared to plain drug. mdpi.comtandfonline.com

Advanced in vitro models, such as Caco-2 cell monolayers, are widely used to predict human intestinal absorption and investigate drug transport mechanisms, including passive diffusion, active uptake, and efflux. mdpi.comevotec.commedtechbcn.comeurofinsdiscovery.com Caco-2 cells differentiate to form polarized monolayers resembling the intestinal epithelium, making them a valuable tool for permeability screening. evotec.commedtechbcn.comeurofinsdiscovery.com Bidirectional permeability assays using Caco-2 cells can determine the efflux ratio, indicating whether a compound undergoes active efflux. evotec.com Although specific Caco-2 permeability data for dolasetron were not prominently found, dolasetron has been included in datasets used for evaluating gut permeability using advanced analytical tools and QSAR models, highlighting its relevance in permeability research. gre.ac.uksemanticscholar.org

The combination of advanced in vitro dissolution techniques and ex vivo permeation studies, utilizing appropriate biological tissues and sophisticated analytical methods (e.g., UV spectrophotometry ajper.comresearchgate.netijsr.net or mass spectrometry medtechbcn.com for drug quantification), is essential for a comprehensive understanding of dolasetron's release and permeation characteristics from novel drug delivery systems. These studies help to elucidate the mechanisms of drug transport and predict in vivo performance, guiding the rational design of improved dolasetron formulations.

Table 1: Summary of In Vitro Release Findings for Dolasetron Formulations

| Formulation Type | Dissolution Medium | Temperature (°C) | Agitation (rpm) | Key Finding (Optimized Formulation) | Release Kinetics | Source |

| Fast Dissolving Oral Film | 0.1 N Hydrochloric acid | 37 ± 0.5 | 50 | 99.12% release in 15 minutes | First Order | ajper.comresearchgate.net |

| Medicated Chewing Gum | Phosphate buffer (pH 6.8) | Not specified | Not specified | 97% release in 30 minutes | Not specified | researchgate.net |

| Medicated Chewing Gum | Saliva (simulated) | Not specified | Not specified | >50% release in 15 minutes | Not specified | researchgate.net |

Table 2: Summary of Ex Vivo Permeation Findings for Dolasetron Formulations

| Formulation Type | Tissue Used | Key Finding (Optimized Formulation) | Permeation within 15 mins (%) | Potential Advantage | Source |

| Medicated Chewing Gum | Goat Buccal Mucosa | 11.27% permeation in 15 minutes | 11.27 | Potential for increased bioavailability | researchgate.net |

Detailed Research Findings:

In the development of fast-dissolving oral films of dolasetron mesylate, various formulations were evaluated for in vitro dissolution. Formulation F3 demonstrated superior performance, releasing 99.12% of the drug within 15 minutes. ajper.comresearchgate.net The drug release from this formulation followed first-order kinetics, indicated by a regression coefficient value of 0.951. ajper.com

For dolasetron medicated chewing gum, the MCG II formulation was identified as optimal. researchgate.net In vitro release studies in phosphate buffer saline (pH 6.8) showed a cumulative drug release of 99.43%. researchgate.net Drug release in saliva was also rapid, with over 50% released within 15 minutes. researchgate.net Ex vivo buccal permeation studies using goat buccal mucosa showed 11.27% permeation within 15 minutes, suggesting a potential for rapid absorption and bypassing hepatic first-pass effect. researchgate.net

While direct detailed ex vivo skin permeation data for dolasetron transdermal patches were not located, studies on similar antiemetics like ondansetron highlight the use of Franz diffusion cells with excised rat skin to evaluate permeation enhancers and different patch formulations. nih.govacs.orguobaghdad.edu.iqresearchgate.netsemanticscholar.org These studies typically measure cumulative drug permeated and calculate flux to assess the effectiveness of the delivery system. researchgate.netscielo.br

Q & A

Statistical Approaches for Meta-Analysis of Heterogeneous Trials

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.